molecular formula C17H14ClN3O3 B8342063 (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol

(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol

Cat. No.: B8342063
M. Wt: 343.8 g/mol
InChI Key: DOMARUCORUIYMN-UHFFFAOYSA-N
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Description

(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of substituents: The benzyl, chloro, and nitrophenyl groups can be introduced through nucleophilic substitution reactions.

    Reduction and functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, imidazole derivatives are often studied for their enzyme inhibition properties and potential therapeutic effects.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol would depend on its specific application. Generally, imidazole derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)ethanol
  • (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)amine
  • (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)carboxylic acid

Uniqueness

The uniqueness of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

[3-benzyl-5-chloro-2-(4-nitrophenyl)imidazol-4-yl]methanol

InChI

InChI=1S/C17H14ClN3O3/c18-16-15(11-22)20(10-12-4-2-1-3-5-12)17(19-16)13-6-8-14(9-7-13)21(23)24/h1-9,22H,10-11H2

InChI Key

DOMARUCORUIYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (1.1 g, 29 mmole) was added in three portions to a stirred mixture of crude 1-benzyl-4-chloro-5-formyl-2-(4-nitrophenyl)imidazole (54.2 g, 88 mmole) in methanol (250 ml) at room temperature. After two hours, more sodium borohydride (0.51 g, 15 mmol) was added, the mixture was stirred for 30 minutes and the methanol was evaporated. The residue was mixed with water (250 ml) and extracted with methylene chloride (200 ml, 3×50 ml). The combined organic solutions were washed with water (2×50 ml) and dried (NaSO4) overnight.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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